1-(2-aminoethyl)-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. It combines a pyrrolone ring system with a substituted phenyl group and an aminoethyl side chain.
- The presence of the nitro group and the carbonyl functionality adds to its chemical diversity.
- While it may not be widely recognized, its intriguing structure makes it an interesting subject for study.
Preparation Methods
Synthetic Routes: The synthesis of this compound can be achieved through various routes. One common approach involves the condensation of an appropriate aldehyde or ketone with an aminoethylamine derivative, followed by cyclization to form the pyrrolone ring.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic pathway. Solvents, catalysts, and temperatures play crucial roles.
Industrial Production: Although not commonly produced industrially, research laboratories can synthesize it on a smaller scale.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction of the nitro group yields an amino group.
Scientific Research Applications
Biology: It may serve as a building block for designing bioactive molecules.
Medicine: Investigating its pharmacological properties could lead to drug discovery.
Industry: Its unique structure might find applications in materials science or specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
Similar Compounds: While this compound is relatively rare, you might compare it to other pyrrolones, nitro-substituted compounds, or molecules with similar functional groups.
Uniqueness: Highlight its distinctive features, such as the combination of aminoethyl, nitrophenyl, and pyrrolone moieties.
Remember that this compound’s exploration is an exciting journey, and further investigations could reveal even more about its properties and applications
Properties
Molecular Formula |
C19H17N3O5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4E)-1-(2-aminoethyl)-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H17N3O5/c20-10-11-21-16(12-6-8-14(9-7-12)22(26)27)15(18(24)19(21)25)17(23)13-4-2-1-3-5-13/h1-9,16,23H,10-11,20H2/b17-15+ |
InChI Key |
VLGIHLJLWXWFJH-BMRADRMJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN)C3=CC=C(C=C3)[N+](=O)[O-])/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.